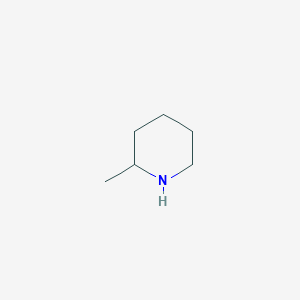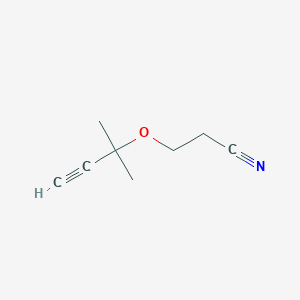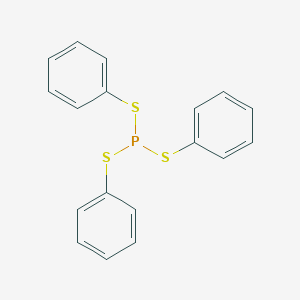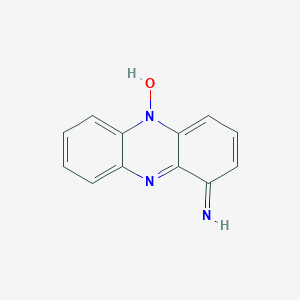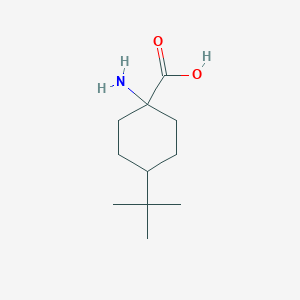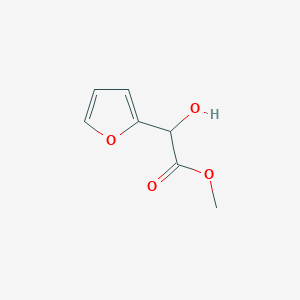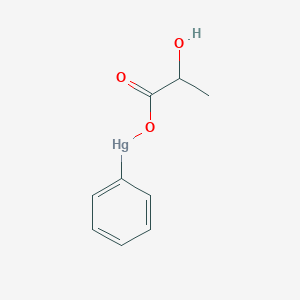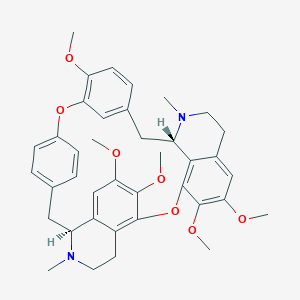![molecular formula C7H5N3S B095032 Pyrido[2,3-d]pyridazine-5(6H)-thione CAS No. 15370-85-1](/img/structure/B95032.png)
Pyrido[2,3-d]pyridazine-5(6H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyridazine-5(6H)-thione, also known as PPDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound possesses a unique structure that makes it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Pyrido[2,3-d]pyridazine-5(6H)-thione has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Pyrido[2,3-d]pyridazine-5(6H)-thione has also been found to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its unique structure, which makes it a promising candidate for the development of novel therapeutics. Additionally, it has been found to exhibit various pharmacological activities, making it a versatile compound for research. However, one of the limitations of using Pyrido[2,3-d]pyridazine-5(6H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on Pyrido[2,3-d]pyridazine-5(6H)-thione. One of the potential applications of Pyrido[2,3-d]pyridazine-5(6H)-thione is in the development of novel anticancer drugs. Additionally, it has been suggested that Pyrido[2,3-d]pyridazine-5(6H)-thione may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in drug discovery and development.
In conclusion, Pyrido[2,3-d]pyridazine-5(6H)-thione is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its unique structure and pharmacological activities make it a versatile compound for research. Further research is needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-5(6H)-thione and its potential applications in various fields.
Métodos De Síntesis
Pyrido[2,3-d]pyridazine-5(6H)-thione can be synthesized using various methods, including the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-(4-nitrophenyl) hydrazinecarbothioamide with 2-chloropyridine-3-carboxaldehyde in the presence of sodium methoxide. The synthesized compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyridazine-5(6H)-thione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
15370-85-1 |
|---|---|
Nombre del producto |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Fórmula molecular |
C7H5N3S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
6H-pyrido[2,3-d]pyridazine-5-thione |
InChI |
InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11) |
Clave InChI |
JCVHMHTULFSRSX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(N=NC=C2N=C1)S |
SMILES |
C1=CC2=C(C=NNC2=S)N=C1 |
SMILES canónico |
C1=CC2=C(N=NC=C2N=C1)S |
Sinónimos |
Pyrido[2,3-d]pyridazine-5(6H)-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



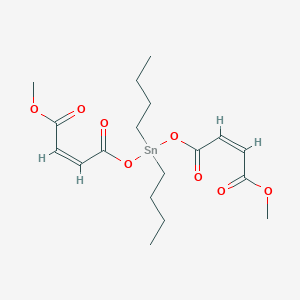
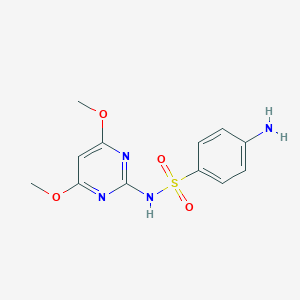
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
